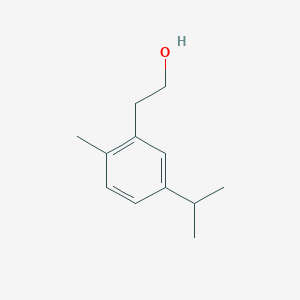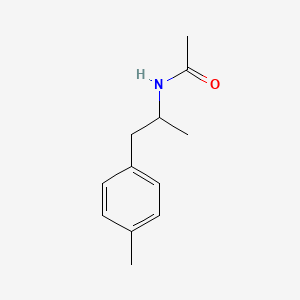
N-Acetyl-4-methylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-methylamphetamine is a chemical compound that belongs to the class of substituted amphetamines It is structurally related to methamphetamine, with an acetyl group attached to the nitrogen atom and a methyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methylamphetamine typically involves the acetylation of 4-methylamphetamine. One common method is to react 4-methylamphetamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylamphetamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-methylamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter release, providing insights into the mechanisms of action of stimulant drugs.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant in the treatment of certain medical conditions.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-4-methylamphetamine involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. The compound acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of the central nervous system. The molecular targets and pathways involved include the inhibition of reuptake transporters and the activation of intracellular signaling cascades.
Comparison with Similar Compounds
N-Acetyl-4-methylamphetamine can be compared to other substituted amphetamines, such as:
Methamphetamine: Similar stimulant properties but differs in the presence of the acetyl group.
4-Methylamphetamine: Lacks the acetyl group, resulting in different pharmacological effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic effects, used in psychotherapy.
Conclusion
This compound is a compound with significant scientific interest due to its stimulant properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been well-studied, providing valuable insights into its behavior and effects. Comparisons with similar compounds highlight its unique characteristics and potential for further research and development.
Properties
CAS No. |
959111-10-5 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-12(7-5-9)8-10(2)13-11(3)14/h4-7,10H,8H2,1-3H3,(H,13,14) |
InChI Key |
KBTGJRGRKGZEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


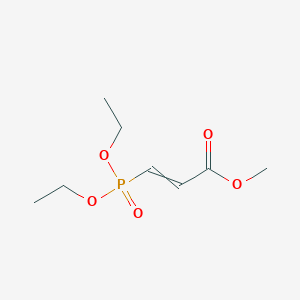
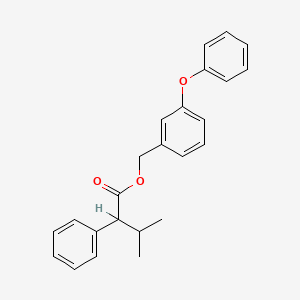
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
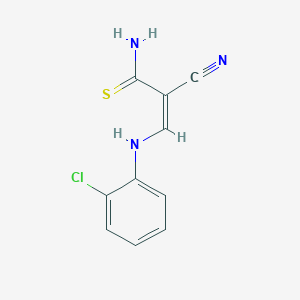
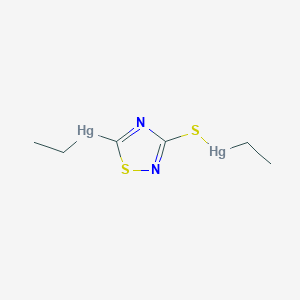
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
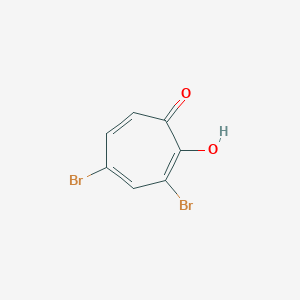
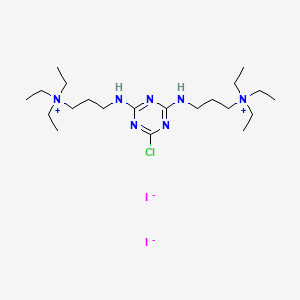
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
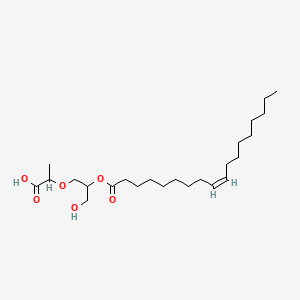
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
